1-(5-Bromofuran-2-yl)propan-1-one
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Overview
Description
1-(5-Bromofuran-2-yl)propan-1-one is an organic compound characterized by the presence of a bromine atom attached to a furan ring, which is further connected to a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromofuran-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of furan followed by a Friedel-Crafts acylation reaction. The general steps are as follows:
Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromofuran.
Friedel-Crafts Acylation: The 5-bromofuran is then subjected to Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst like aluminum chloride to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and acylation processes, optimized for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromofuran-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(5-Bromofuran-2-yl)propan-1-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products:
Oxidation: 5-Bromofuran-2-carboxylic acid.
Reduction: 1-(5-Bromofuran-2-yl)propan-1-ol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromofuran-2-yl)propan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 1-(5-Bromofuran-2-yl)propan-1-one exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The bromine atom and the furan ring play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
1-(5-Chlorofuran-2-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(5-Iodofuran-2-yl)propan-1-one: Contains an iodine atom, offering different reactivity.
1-(5-Methylfuran-2-yl)propan-1-one: Features a methyl group, altering its chemical properties.
Uniqueness: 1-(5-Bromofuran-2-yl)propan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. Its specific electronic and steric properties make it valuable for targeted chemical synthesis and research applications.
Biological Activity
1-(5-Bromofuran-2-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and specific case studies, highlighting the compound's antibacterial properties and other relevant activities.
Synthesis
The compound is synthesized through various chemical reactions involving furan derivatives. For instance, the reaction of 5-bromofuran with appropriate acylating agents can yield this compound. The synthesis often involves palladium-catalyzed C–H bond arylation, which has been shown to be effective in creating arylated furan derivatives .
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including strains from the Enterobacteriaceae and Staphylococcaceae families.
A study by Zazharskyi et al. (2020) explored the antibacterial properties of compounds derived from 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol, which included derivatives related to this compound. The results indicated a positive trend in inhibiting microbial growth, particularly against strains such as Enterococcus faecalis and Staphylococcus epidermidis .
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | E. faecalis | 15 |
S. epidermidis | 18 | |
Bacillus subtilis | 20 |
Cytotoxicity
In addition to its antibacterial properties, some derivatives of furan compounds have shown cytotoxic effects against cancer cell lines. The mechanism is believed to involve the disruption of cellular processes through reactive oxygen species (ROS) generation and interference with DNA synthesis.
Case Studies
Several studies have focused on the biological evaluation of furan derivatives including this compound:
- Antimicrobial Activity : A comprehensive evaluation was conducted on a series of furan derivatives, including those containing the brominated furan moiety. The results indicated that these compounds had varying degrees of antimicrobial activity, with some exhibiting potent effects against resistant bacterial strains .
- Anticancer Properties : Another study investigated the potential anticancer activity of brominated furan compounds. Results showed that certain derivatives could inhibit cell proliferation in various cancer cell lines, suggesting a promising avenue for further research into their therapeutic applications .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications at specific positions on the furan ring significantly influenced the biological activity of these compounds. For instance, substituents at the 4-position of the furan ring were associated with enhanced antibacterial properties .
Properties
Molecular Formula |
C7H7BrO2 |
---|---|
Molecular Weight |
203.03 g/mol |
IUPAC Name |
1-(5-bromofuran-2-yl)propan-1-one |
InChI |
InChI=1S/C7H7BrO2/c1-2-5(9)6-3-4-7(8)10-6/h3-4H,2H2,1H3 |
InChI Key |
AWQUSPJKVGZXJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(O1)Br |
Origin of Product |
United States |
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